molecular formula C26H30N4O B13365486 4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol

4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol

Cat. No.: B13365486
M. Wt: 414.5 g/mol
InChI Key: FPQUPXLNOGPJAO-UHFFFAOYSA-N
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Description

4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes both imidazo[1,2-a]pyrimidine and phenol moieties, contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2,6-dimethylaniline with an appropriate imidazo[1,2-a]pyrimidine precursor under acidic conditions. The reaction is often carried out in solvents such as acetonitrile or ethanol, with heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, dihydro derivatives from reduction, and various substituted derivatives from substitution reactions .

Scientific Research Applications

4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol is unique due to its combination of imidazo[1,2-a]pyrimidine and phenol moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H30N4O

Molecular Weight

414.5 g/mol

IUPAC Name

4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-di(propan-2-yl)phenol

InChI

InChI=1S/C26H30N4O/c1-15(2)20-13-19(14-21(16(3)4)24(20)31)23-25(30-12-8-11-27-26(30)29-23)28-22-17(5)9-7-10-18(22)6/h7-16,28,31H,1-6H3

InChI Key

FPQUPXLNOGPJAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C(=C4)C(C)C)O)C(C)C

Origin of Product

United States

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